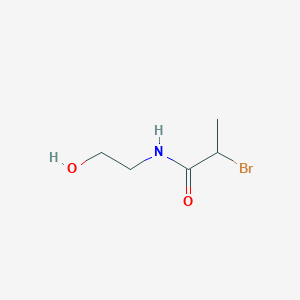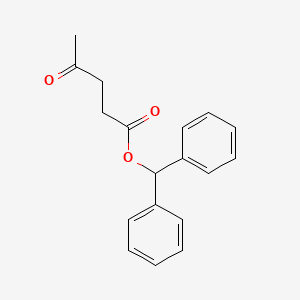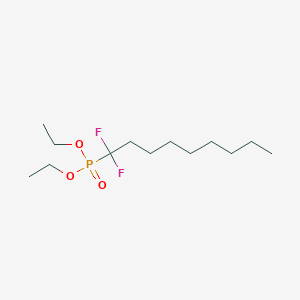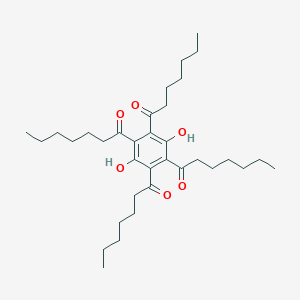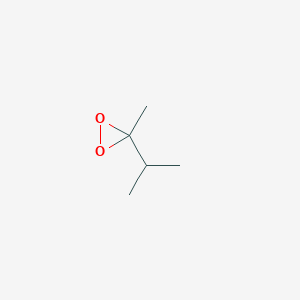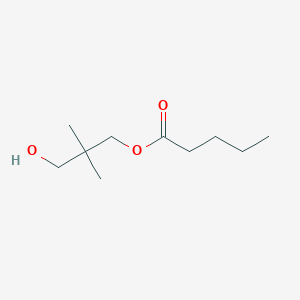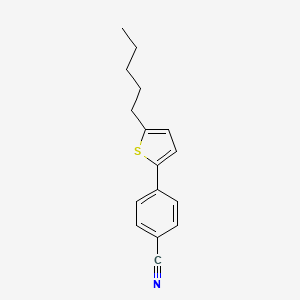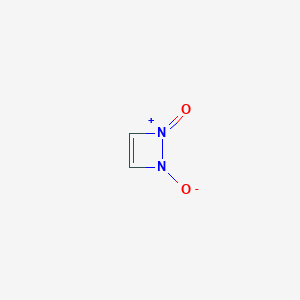
1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and reactivity. It features a benzyloxy group attached to a pyridinium ring, which is further substituted with three methyl groups at the 2, 4, and 6 positions. The perchlorate anion serves as the counterion, contributing to the compound’s overall stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with benzyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common in large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The pyridinium ring can be reduced to form the corresponding dihydropyridine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium iodide, ammonia
Major Products Formed:
Oxidation Products: Benzaldehyde, benzoic acid
Reduction Products: Dihydropyridine derivatives
Substitution Products: Benzyl halides, benzylamines
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of benzyl ethers and esters.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with various molecular targets. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the pyridinium ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but differs in the counterion, which affects its reactivity and solubility.
Benzyl trichloroacetimidate: Another benzylating agent used in organic synthesis, but it requires acidic conditions for activation.
Uniqueness: 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combination of a benzyloxy group and a pyridinium ring, which provides a distinct reactivity profile. Its perchlorate counterion also contributes to its stability and solubility in various solvents.
Eigenschaften
CAS-Nummer |
136969-37-4 |
|---|---|
Molekularformel |
C15H18ClNO5 |
Molekulargewicht |
327.76 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1-phenylmethoxypyridin-1-ium;perchlorate |
InChI |
InChI=1S/C15H18NO.ClHO4/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15;2-1(3,4)5/h4-10H,11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
DCQUTCULSXCXJV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)OCC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


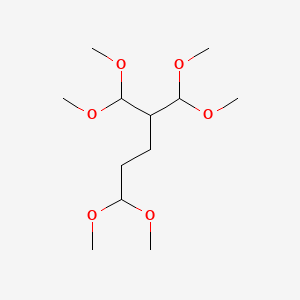
![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)
